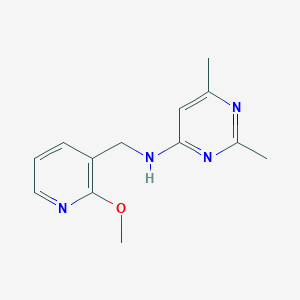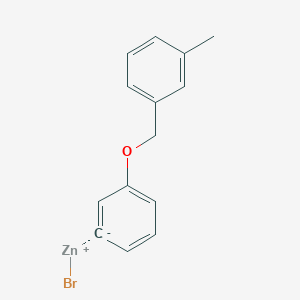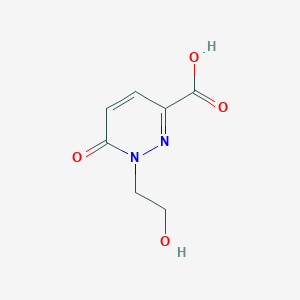
3-nitro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an allyl group at the 1-position and a nitro group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-3-nitro-1H-1,2,4-triazole can be synthesized through the alkylation of 3-nitro-1,2,4-triazole with allyl bromide. This reaction typically occurs in an aqueous alkaline medium in the presence of N-methylmorpholine N-oxide, leading to the formation of the desired product . The reaction conditions involve moderate temperatures and the use of solvents like water or ethanol.
Industrial Production Methods
Industrial production methods for 1-allyl-3-nitro-1H-1,2,4-triazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation reactions at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Alkylation: Allyl bromide in the presence of a base like sodium acetate.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products
Alkylation: Formation of 1-allyl-3-nitro-1H-1,2,4-triazole.
Reduction: Formation of 1-allyl-3-amino-1H-1,2,4-triazole.
Scientific Research Applications
1-Allyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its triazole structure.
Material Science: Used in the synthesis of advanced materials with specific properties.
Agrochemistry: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-allyl-3-nitro-1H-1,2,4-triazole involves its interaction with various enzymes and receptors. The triazole ring can form non-covalent bonds with these biological targets, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes like carbonic anhydrase or thymidylate synthase, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-amino-1H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1,2,4-triazole: Lacks the allyl group at the 1-position.
Uniqueness
1-Allyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both an allyl and a nitro group on the triazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3-nitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H6N4O2/c1-2-3-8-4-6-5(7-8)9(10)11/h2,4H,1,3H2 |
InChI Key |
AQGYMMZKWNUSKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

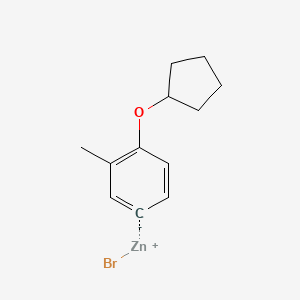
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
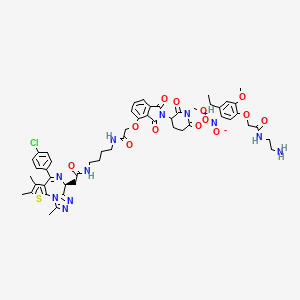
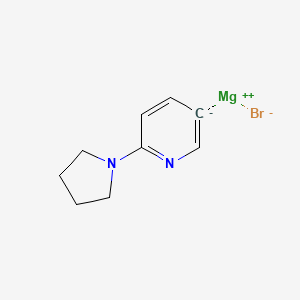
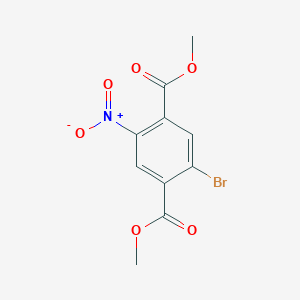
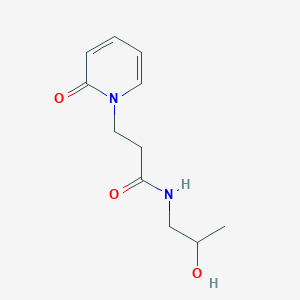
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
